molecular formula C12H17NO2S B7354338 2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole

2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole

カタログ番号 B7354338
分子量: 239.34 g/mol
InChIキー: WTZITHDPEDEDLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole, commonly known as MOXY, is a novel psychoactive substance that belongs to the class of tryptamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which has been found to play a crucial role in the regulation of mood, cognition, and perception. MOXY was first synthesized in 2005 by a group of researchers led by David E. Nichols at Purdue University, and since then, it has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.

作用機序

MOXY acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is mainly expressed in the central nervous system. Activation of this receptor leads to the activation of downstream signaling pathways, which ultimately result in the modulation of neural activity and neurotransmitter release. MOXY has been found to have a high affinity for the 5-HT2A receptor, which makes it a potent agonist of this receptor.
Biochemical and physiological effects:
MOXY has been found to have a wide range of biochemical and physiological effects, which are mainly mediated by its interaction with the 5-HT2A receptor. It has been shown to increase the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. MOXY has also been found to enhance cortical connectivity and functional integration, which may underlie its therapeutic effects.

実験室実験の利点と制限

MOXY has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, MOXY also has some limitations, such as its potential toxicity and the lack of long-term safety data.

将来の方向性

There are several future directions for the research on MOXY, such as the development of more selective and potent agonists of the 5-HT2A receptor, the investigation of the underlying neural mechanisms of its therapeutic effects, and the exploration of its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, more studies are needed to evaluate the safety and long-term effects of MOXY, both in preclinical and clinical settings.

合成法

The synthesis of MOXY involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using sodium borohydride, followed by the condensation with 4-hydroxy-2-methyl-2-butenal to form the oxabicyclo[2.2.2]octane ring. The final step involves the reaction of the resulting compound with thionyl chloride and sodium azide to yield MOXY.

科学的研究の応用

MOXY has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been found to have a unique pharmacological profile that distinguishes it from other psychedelics, such as LSD and psilocybin. MOXY has been shown to induce a state of altered consciousness that is characterized by profound changes in perception, thought, and emotion. This state, known as the "psychedelic experience," has been found to have therapeutic benefits in the treatment of depression, anxiety, addiction, and PTSD.

特性

IUPAC Name

2-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-11-2-4-12(5-3-11,8-15-11)9-16-10-13-6-7-14-10/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZITHDPEDEDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CSC3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。